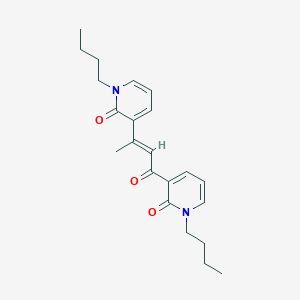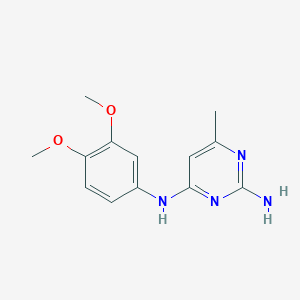
3,3'-(1-oxo-2-butene-1,3-diyl)bis(1-butyl-2(1H)-pyridinone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-(1-oxo-2-butene-1,3-diyl)bis(1-butyl-2(1H)-pyridinone), commonly referred to as BB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BB-4 is a chelator that binds to metal ions and has been studied for its potential use in several biomedical applications.
Aplicaciones Científicas De Investigación
BB-4 has been widely studied for its potential applications in several biomedical fields. It has been shown to have a high affinity for metal ions such as copper, zinc, and iron, which makes it a potential candidate for the treatment of metal-related diseases. BB-4 has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Additionally, BB-4 has been investigated for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's due to its ability to chelate metal ions that are involved in the formation of amyloid plaques.
Mecanismo De Acción
BB-4 acts as a chelator that binds to metal ions, preventing them from participating in biological processes. BB-4 has been shown to have a high affinity for copper, zinc, and iron ions, which are involved in several biological processes, including DNA synthesis and neurotransmitter regulation. By chelating these metal ions, BB-4 can inhibit the growth of cancer cells and prevent the formation of amyloid plaques in neurodegenerative diseases.
Biochemical and Physiological Effects:
BB-4 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BB-4 has also been shown to prevent the formation of amyloid plaques in neurodegenerative diseases by chelating metal ions that are involved in the formation of these plaques. Additionally, BB-4 has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BB-4 in lab experiments has several advantages and limitations. One advantage is its high affinity for metal ions, which makes it a useful tool for studying metal-related diseases. BB-4 is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of BB-4 is its potential toxicity at high concentrations, which can limit its use in certain experiments. Additionally, BB-4 may not be effective in all types of cancer cells, which can limit its potential use in cancer treatment.
Direcciones Futuras
There are several future directions for the study of BB-4. One potential direction is the development of BB-4 derivatives that have improved efficacy and reduced toxicity. Additionally, BB-4 could be studied for its potential use in other diseases that are related to metal ion dysregulation, such as diabetes and cardiovascular disease. Finally, the mechanism of action of BB-4 could be further elucidated to better understand its potential applications in biomedical research.
Métodos De Síntesis
BB-4 can be synthesized using a multi-step procedure that involves the reaction between 2-acetylpyridine and butylamine to form 2-benzoylpyridine. The reaction of 2-benzoylpyridine with crotonaldehyde produces 3,3'-(1-oxo-2-butene-1,3-diyl)bis(2-benzoylpyridine). Finally, the reaction of 3,3'-(1-oxo-2-butene-1,3-diyl)bis(2-benzoylpyridine) with butylamine yields BB-4.
Propiedades
IUPAC Name |
1-butyl-3-[(E)-4-(1-butyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-6-12-23-14-8-10-18(21(23)26)17(3)16-20(25)19-11-9-15-24(22(19)27)13-7-5-2/h8-11,14-16H,4-7,12-13H2,1-3H3/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIBPHOUWNEAAU-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC=C(C1=O)C(=CC(=O)C2=CC=CN(C2=O)CCCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C=CC=C(C1=O)/C(=C/C(=O)C2=CC=CN(C2=O)CCCC)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373362.png)
![N-(4-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5373374.png)
![N-(3,5-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5373388.png)
![1-benzyl-5-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5373391.png)

![6-(3-bromobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5373404.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5373412.png)
![3-[4-(1-azepanyl)-4-oxobutyl]-5-(3,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373416.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5373420.png)

![6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5373438.png)
![N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5373449.png)
![3-allyl-5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373457.png)